4,4,4-トリフルオロアセト酢酸エチル

概要

説明

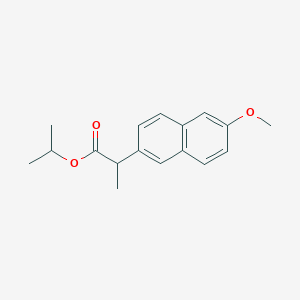

Ethyl 4,4,4-trifluoroacetoacetate (ETFA) is a versatile chemical compound that has a wide range of uses in scientific research and laboratory experiments. It is a colorless liquid that is soluble in organic solvents and has a distinct odor. ETFA is an important reagent in organic synthesis, used in the preparation of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used to catalyze a variety of reactions, as well as in the synthesis of polymers. In addition, ETFA is a useful intermediate in the production of fluorinated compounds.

科学的研究の応用

エナンチオピュアなトリフルオロメチル官能基化化合物の合成

ETFAAは、エナンチオピュアなトリフルオロメチル官能基化化合物を合成するための汎用試薬として機能します。 これらの化合物は、医薬品の代謝安定性とバイオアベイラビリティを向上させる可能性があることから、医薬品研究において価値があります .

α-トリフルオロメチル-アスパラギン酸およびα-トリフルオロメチル-セリンの製造

この化合物は、(S)-および® -α-トリフルオロメチル-アスパラギン酸およびα-トリフルオロメチル-セリンの合成に使用されます。 これらの誘導体は、新規ペプチドの開発において重要であり、ペプチドベースの生物学的プロセスの理解を深めることができます .

トリフルオロメチル-β-アミノ酸誘導体の生成

ETFAAは、トリフルオロメチル-β-アミノ酸誘導体のエナンチオピュア合成において不可欠な役割を果たします。 これらの誘導体は、ペプチドミメティックおよびペプチドミメティック医薬品の設計において重要であり、これらは治療薬の一種です .

(2R)-2-トリフルオロメチル-2-カルボキシアゼチジンの合成

研究者は、ETFAAを使用して、新規抗生物質やその他の医薬品の開発に用途がある可能性のある化合物である(2R)-2-トリフルオロメチル-2-カルボキシアゼチジンを合成しています .

トリフルオロメチルホモセリンの開発

ETFAAは、オキサゾリジン中間体から® -および(S)-トリフルオロメチルホモセリンを生成するために使用されます。 これらの化合物は、アミノ酸代謝の研究において重要であり、新しい代謝経路の発見につながる可能性があります .

有機合成における汎用試薬

その反応性により、ETFAAは、特に有機分子へのトリフルオロメチル基の導入において、有機合成における貴重な試薬です。 この官能基は、得られた化合物に独特の物理的および化学的特性を与える能力のために求められています .

作用機序

Target of Action

Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) is a general reagent used in the synthesis of enantiopure trifluoromethyl-functionalized products

Mode of Action

ETFAA is an active methylene compound that can form a stable carbon anion . This property allows it to undergo various chemical reactions, such as condensation with aldehydes and ketones, to form more complex molecules. The trifluoromethyl group in ETFAA introduces fluorine atoms into the synthesized compounds, which can significantly alter the properties of these compounds, such as their reactivity, stability, and bioavailability.

Biochemical Pathways

As a chemical reagent, ETFAA is involved in synthetic pathways rather than biochemical pathways within a living organism. For example, it is used in the synthesis of (S)- and ®-α-trifluoromethyl-aspartic acid and α-trifluoromethyl-serine from chiral CF3-oxazolidines . These compounds can then be used in the development of various pharmaceuticals and agrochemicals .

Result of Action

The primary result of ETFAA’s action is the formation of new organic compounds with a trifluoromethyl group. The introduction of this group can significantly alter the properties of the synthesized compounds, potentially enhancing their stability, reactivity, or bioavailability .

Action Environment

The action of ETFAA is influenced by various environmental factors during the synthesis process, such as temperature, pH, and the presence of other reagents. For instance, the yield and purity of the synthesized compounds can be affected by these factors. As a liquid, ETFAA has a boiling point of 129-130°C and a density of 1.259 g/mL at 25°C . It is soluble in water and organic solvents like ethanol and benzene , which allows it to be used in a variety of synthetic processes.

Safety and Hazards

将来の方向性

Ethyl 4,4,4-trifluoroacetoacetate offers a versatile platform for the introduction of trifluoromethyl groups into different molecules, allowing for the modification of their physicochemical properties . This suggests potential future directions in the synthesis of a variety of biologically active compounds .

生化学分析

Biochemical Properties

Ethyl 4,4,4-trifluoroacetoacetate is used in the synthesis of various compounds such as (S)- and ®-α-trifluoromethyl-aspartic acid and α- trifluoromethyl-serine from chiral CF3-oxazolidines . The compound interacts with these biomolecules in a way that allows for the creation of these products. The nature of these interactions is largely dependent on the specific biochemical reaction being carried out.

Cellular Effects

It is known that the compound can be harmful if swallowed , suggesting that it may have some impact on cellular function

Molecular Mechanism

The molecular mechanism of Ethyl 4,4,4-trifluoroacetoacetate is largely dependent on the specific biochemical reaction in which it is involved. In the synthesis of enantiopure trifluoromethyl-functionalized products, for example, the compound acts as a reagent

Temporal Effects in Laboratory Settings

It is recommended that the compound be stored in a well-ventilated place and kept cool .

特性

IUPAC Name |

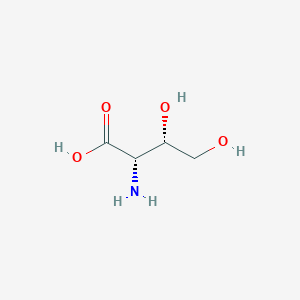

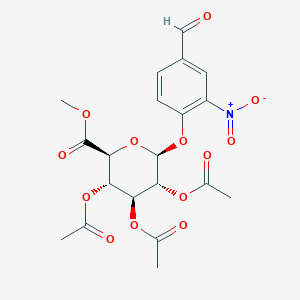

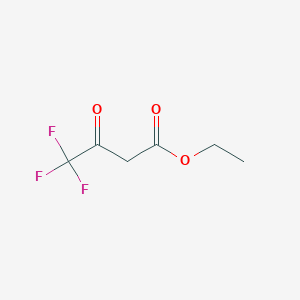

ethyl 4,4,4-trifluoro-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3O3/c1-2-12-5(11)3-4(10)6(7,8)9/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCJKUQIPRNZDTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059905 | |

| Record name | Ethyl 4,4,4-trifluoroacetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Butanoic acid, 4,4,4-trifluoro-3-oxo-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 4,4,4-trifluoroacetoacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20706 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

6.0 [mmHg] | |

| Record name | Ethyl 4,4,4-trifluoroacetoacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20706 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

372-31-6 | |

| Record name | Ethyl 4,4,4-trifluoroacetoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=372-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 4,4,4-trifluoro-3-oxo-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl trifluoroacetoacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42739 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 4,4,4-trifluoro-3-oxo-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 4,4,4-trifluoroacetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4,4,4-trifluoroacetoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.137 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl (trifluoroacetyl)acetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KM9XB46R5T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Ethyl 4,4,4-trifluoroacetoacetate?

A1: Ethyl 4,4,4-trifluoroacetoacetate has the molecular formula C6H7F3O3 and a molecular weight of 184.12 g/mol. [] -

Q2: What spectroscopic techniques are commonly used to characterize Ethyl 4,4,4-trifluoroacetoacetate?

A2: Common spectroscopic techniques include 1H NMR, 13C NMR, IR, and MS. These techniques help elucidate the structure, confirm the presence of specific functional groups, and analyze the purity of the synthesized compound. [, , ] - , ,

Q3: How is Ethyl 4,4,4-trifluoroacetoacetate synthesized?

A3: A common method involves the Claisen ester condensation reaction between ethyl trifluoroacetate and ethyl acetate using sodium ethoxide as a catalyst. [, ] - ,

Q4: What is the significance of the trifluoromethyl group in the reactivity of ETFAA?

A4: The trifluoromethyl group is highly electron-withdrawing, making the adjacent methylene group highly acidic. This enhances the reactivity of ETFAA in various reactions, such as alkylation, acylation, and condensation reactions. [, ] - ,

Q5: What are some important reactions of ETFAA in organic synthesis?

A5: ETFAA participates in diverse reactions like:

- Pechmann Condensation: Reacts with phenols to form 4-trifluoromethyl coumarin derivatives, important in pharmaceutical and materials chemistry. [, ] - ,

- Hantzsch Pyridine Synthesis: Forms trifluoromethylated pyridines, versatile scaffolds in drug discovery. [] -

- Heterocycle Formation: Condenses with hydrazines to yield trifluoromethylpyrazoles, valuable for medicinal chemistry and material science. [, ] - ,

- Alkylation Reactions: The acidic methylene group undergoes alkylation with various electrophiles, introducing structural diversity. [, ] - ,

Q6: How does the choice of solvent influence the reactions of ETFAA?

A6: ETFAA exhibits solvent-dependent reactivity, particularly in alkylation, where the ratio of O-alkylation to C-alkylation products varies. Aprotic polar solvents like HMPA favor C-alkylation, while protic solvents can lead to a mixture of products. [, ] - ,

Q7: What are some applications of ETFAA and its derivatives?

A7: ETFAA is a crucial building block for:

- Pharmaceuticals: Synthesizing various trifluoromethylated heterocycles found in drugs like thifluzamide, fluacrypyrim, thiazopyr, and befloxatone. [, ] - ,

- Agrochemicals: Preparing pesticides with enhanced efficacy and modified environmental profiles. [, ] - ,

Q8: Is Ethyl 4,4,4-trifluoroacetoacetate chiral? Can it be used in asymmetric synthesis?

A8: While ETFAA itself is not chiral, its derivatives, particularly the reduced alcohol product (ethyl 4,4,4-trifluoro-3-hydroxybutanoate), are chiral. This chirality is crucial for biological activity, and ETFAA serves as a starting material in asymmetric synthesis. [, , ] - , ,

Q9: What are some methods for the asymmetric reduction of ETFAA?

A9: Methods for asymmetric reduction include:

- Biocatalysis: Employing enzymes like carbonyl reductases from microorganisms like Saccharomyces uvarum to selectively produce the (R)-enantiomer of the alcohol. [, , ] - , ,

- Catalytic Hydrogenation: Using chiral catalysts like cinchona alkaloid-modified platinum to achieve high enantioselectivity in the hydrogenation of ETFAA. [, ] - ,

Q10: How is computational chemistry used to study ETFAA and its reactions?

A10: Computational methods like DFT calculations are used to:

- Study Tautomerism: Investigate the keto-enol tautomerization of ETFAA, essential for understanding its reactivity and behavior in different solvents. [] -

Q11: Are there any known safety concerns regarding handling Ethyl 4,4,4-trifluoroacetoacetate?

A11: ETFAA is flammable and should be handled with care. It can also act as an irritant. Always refer to the material safety data sheet (MSDS) before handling the compound. [] -

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。